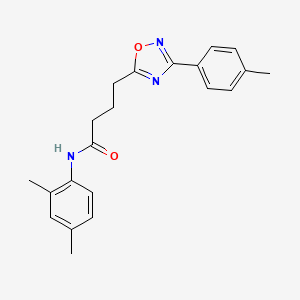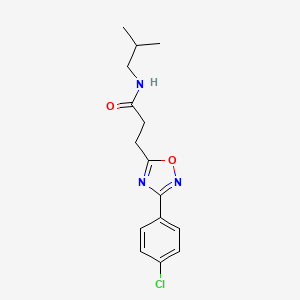
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPOP and is known to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CPOP is not fully understood. However, it is known to bind to proteins and induce conformational changes that can lead to altered protein function. CPOP has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, CPOP has been found to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using CPOP in lab experiments is its high selectivity towards certain proteins. Additionally, CPOP is a fluorescent probe, which makes it easy to detect in biological samples. However, one limitation of using CPOP is its potential toxicity towards cells. It is important to use appropriate concentrations of CPOP in experiments to avoid any adverse effects.
Future Directions
There are many future directions for the use of CPOP in scientific research. One potential application is in the development of new biosensors for detecting various biomolecules. Additionally, CPOP could be used in the development of new cancer therapies that target specific proteins. Further research is needed to fully understand the mechanism of action of CPOP and its potential applications in scientific research.
Conclusion:
In conclusion, CPOP is a chemical compound that has various scientific research applications. Its synthesis method involves the reaction of 4-chlorobenzohydrazide with isobutyryl chloride in the presence of triethylamine. CPOP has been found to have various biochemical and physiological effects and can be used as a fluorescent probe in bioimaging studies. It is important to consider the advantages and limitations of using CPOP in lab experiments and to explore its potential future directions in scientific research.
Synthesis Methods
The synthesis of CPOP involves the reaction of 4-chlorobenzohydrazide with isobutyryl chloride in the presence of triethylamine. The resulting product is then reacted with 1,2,4-oxadiazole-5-carboxylic acid in the presence of thionyl chloride to yield CPOP. The purity of the compound can be checked using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
CPOP has been found to have various scientific research applications. It has been used as a fluorescent probe in bioimaging studies due to its ability to selectively bind to proteins. Additionally, CPOP has been used in the development of biosensors for detecting various biomolecules such as glucose and ATP.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)9-17-13(20)7-8-14-18-15(19-21-14)11-3-5-12(16)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMSRWELJXVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


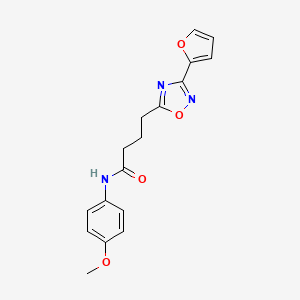
![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)

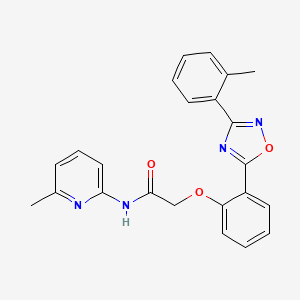
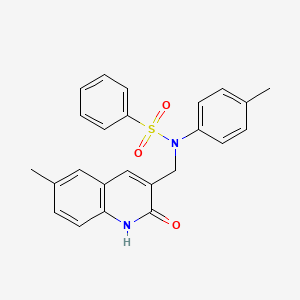
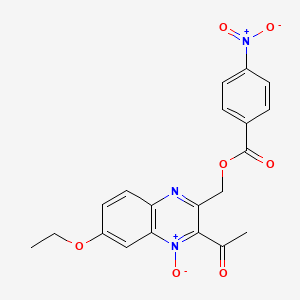
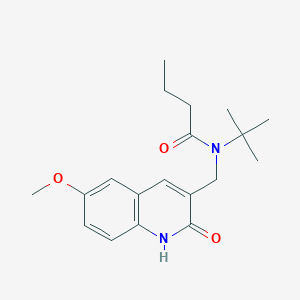
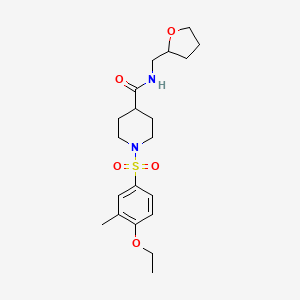
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)



